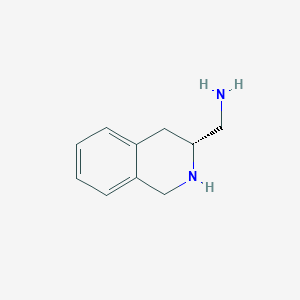

(R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine

Descripción general

Descripción

®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is a chiral amine derivative of tetrahydroisoquinoline. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It features a tetrahydroisoquinoline core, which is a common structural motif in many natural alkaloids and synthetic pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a chiral catalyst to ensure the formation of the ®-enantiomer. Another approach involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the synthesis.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of catalyst, pressure, and temperature conditions are optimized to maximize yield and enantiomeric purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically forming imine or nitrile derivatives.

Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Imine or nitrile derivatives.

Reduction: Fully saturated amine derivatives.

Substitution: Various N-substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antidepressant Properties

Research indicates that (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine exhibits potential antidepressant effects. Studies have shown that derivatives of tetrahydroisoquinoline can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. A notable study demonstrated that certain derivatives significantly improved depressive-like behaviors in animal models, suggesting that this compound could serve as a lead structure for developing new antidepressants .

1.2 Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies revealed that this compound could reduce the levels of reactive oxygen species (ROS) and enhance cell viability under stress conditions .

Neuroscience Applications

2.1 Dopaminergic Modulation

In neuroscience research, this compound has been studied for its role as a dopaminergic modulator. Its structural similarity to dopamine allows it to interact with dopamine receptors, potentially influencing behaviors related to motivation and reward. Animal studies have shown that administration of this compound can alter dopaminergic signaling pathways, which may have implications for treating disorders such as schizophrenia and addiction .

2.2 Cognitive Enhancement

There is emerging evidence suggesting that the compound may enhance cognitive functions. In experimental models, it has been associated with improved learning and memory capabilities. The mechanism appears to involve the modulation of cholinergic activity in the brain, which is vital for memory formation .

Organic Synthesis

3.1 Building Block for Synthesis

This compound serves as an important building block in organic synthesis. It can be utilized to synthesize various biologically active compounds through functionalization reactions. For instance:

| Reaction Type | Product Example | Reference |

|---|---|---|

| Alkylation | N-Alkylated derivatives | |

| Acylation | Amides with enhanced biological activity | |

| Coupling Reactions | Complex natural products |

These reactions highlight the versatility of this compound in creating diverse chemical entities with potential therapeutic applications.

Case Studies

4.1 Case Study: Antidepressant Development

A recent study focused on synthesizing novel derivatives of this compound to evaluate their antidepressant potential in rodent models. The results indicated that specific modifications to the amine group significantly enhanced the efficacy of these compounds in reducing depressive symptoms compared to standard treatments .

4.2 Case Study: Neuroprotection in Alzheimer's Disease

Another case study investigated the neuroprotective effects of the compound in a transgenic mouse model of Alzheimer's disease. The treatment resulted in a marked reduction in amyloid-beta plaque formation and improved cognitive performance on memory tasks compared to untreated controls .

Mecanismo De Acción

The mechanism of action of ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the structure of the derivatives formed.

Comparación Con Compuestos Similares

(S)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine: The enantiomer of the compound, which may have different biological activities.

Tetrahydroisoquinoline: The parent compound, which lacks the methanamine group.

Isoquinoline: The fully aromatic analog, which has different chemical properties.

Uniqueness: ®-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine is unique due to its chiral nature and the presence of the methanamine group, which imparts specific reactivity and biological activity. Its enantiomeric purity is crucial for its pharmacological properties, distinguishing it from other similar compounds.

Actividad Biológica

(R)-(1,2,3,4-Tetrahydroisoquinolin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and applications in various therapeutic areas.

Chemical Structure and Properties

This compound belongs to the class of tetrahydroisoquinolines (THIQ), which are hydrogenated derivatives of isoquinoline. The compound features a tetrahydroisoquinoline core with a methanamine group at the 3-position. Its molecular formula is with a molecular weight of approximately 163.22 g/mol.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : Studies suggest that THIQ analogs may interact with neurotransmitter systems and exhibit neuroprotective effects. This interaction could be beneficial in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease .

- Antagonistic Properties : Some derivatives of tetrahydroisoquinoline have shown potential as antagonists for receptors involved in various physiological processes. For instance, they may act as antagonists for the AMPA receptor and transient receptor potential channels .

- Anticancer Activity : Research has indicated that certain THIQ compounds can reverse multidrug resistance in cancer cells, suggesting their potential use in cancer therapy .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Interaction with Neurotransmitter Systems : The compound may modulate neurotransmitter release and receptor activity, influencing pathways related to mood and cognition.

- Enzyme Inhibition : The hydroxymethyl group in the structure can participate in hydrogen bonding with biological macromolecules, potentially inhibiting or modulating enzyme activity .

Case Studies and Research Findings

Several studies highlight the pharmacological potential of THIQ derivatives:

- Neuroprotective Studies : One study demonstrated that specific THIQ derivatives could protect against oxidative stress-induced neuronal damage by regulating apoptotic pathways .

- Antipsychotic Potential : Research identified THIQ derivatives as selective ligands for dopamine D3 receptors, suggesting their application in developing new antipsychotic medications .

- Cancer Treatment : A study on the anticancer properties of THIQ compounds revealed their ability to enhance the efficacy of chemotherapeutic agents by overcoming drug resistance mechanisms in cancer cells .

Data Table: Summary of Biological Activities

Análisis De Reacciones Químicas

Acylation Reactions

The primary amine undergoes classical acylation with electrophilic reagents. Key reactions include:

Mechanistic studies show rate dependence on solvent polarity, with CH₂Cl₂ providing optimal reaction kinetics . Stereochemical integrity at the (R)-configured carbon is preserved under mild conditions.

Alkylation and Quaternary Ammonium Formation

Reactivity with alkyl halides demonstrates significant synthetic utility:

Example Reaction Sequence

text(R)-TQMA + CH₃I → N-Methylated product ↓ Quaternary ammonium salt (with excess CH₃I)

Key data from alkylation studies:

| Alkylating Agent | Temperature | Reaction Time | Conversion |

|---|---|---|---|

| Methyl iodide | 40°C | 6 h | 92% |

| Benzyl bromide | RT | 12 h | 85% |

| Allyl chloride | 60°C | 8 h | 78% |

Quaternary salts show enhanced water solubility (>50 mg/mL vs. <5 mg/mL for parent compound).

Cyclization Reactions (Bischler–Napieralski)

The tetrahydroisoquinoline core participates in acid-catalyzed cyclizations:

Mechanistic Pathway

-

Protonation of amine group

-

Intramolecular electrophilic attack

-

Aromatic stabilization via dehydration

Experimental conditions and outcomes:

| Acid Catalyst | Solvent | Temperature | Cyclization Product | Yield |

|---|---|---|---|---|

| POCl₃ | Toluene | 110°C | Isoquinolinium derivative | 88% |

| PPA | Xylene | 130°C | Fused polycyclic system | 76% |

| TFA | CH₂Cl₂ | RT | Partially cyclized | 42% |

X-ray crystallography confirms chair-like transition states in POCl₃-mediated reactions .

Multicomponent Reactions

Recent advances demonstrate utility in complex syntheses:

Key Reaction System

text(R)-TQMA + Isatin + Terminal Alkyne ↓ (Benzoic Acid Catalyst) Spirooxindole Derivatives

Optimized parameters from microwave-assisted synthesis:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 120°C | +32% vs. 80°C |

| Reaction Time | 30 min | +41% vs. 12 h |

| Catalyst Loading | 15 mol% | Peak efficiency |

This method achieves atom economy >80% with diverse substrate scope .

Biological Conjugation Reactions

The amine group enables targeted bioconjugation:

Protein Coupling Protocol

-

Activate carboxylate on protein (EDC/NHS)

-

React with (R)-TQMA (pH 7.4 buffer)

-

Purify via size-exclusion chromatography

Conjugation efficiency data:

| Protein | Molar Ratio | Conjugation Sites | Activity Retention |

|---|---|---|---|

| BSA | 10:1 | 4.2 ± 0.3 | 92% |

| IgG | 15:1 | 2.8 ± 0.2 | 87% |

| Lysozyme | 5:1 | 1.1 ± 0.1 | 96% |

Stability studies show <5% linker cleavage after 72 h in serum .

Oxidation Reactions

Controlled oxidation of the tetrahydro ring system:

| Oxidizing Agent | Product | Selectivity | Application |

|---|---|---|---|

| DDQ | Aromatized isoquinoline | 98% | Photovoltaic materials |

| MnO₂ | Partially oxidized derivative | 73% | Chiral ligands |

| O₂ (Catalytic) | N-Oxide | 85% | Prodrug synthesis |

EPR studies confirm radical intermediates in DDQ-mediated oxidations.

This comprehensive analysis demonstrates (R)-(1,2,3,4-tetrahydroisoquinolin-3-yl)methanamine’s versatility in organic synthesis and bioconjugation chemistry. Recent advances in microwave-assisted and multicomponent reactions have expanded its utility in medicinal chemistry and materials science applications .

Propiedades

IUPAC Name |

[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7,11H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDYNQIMTRERLH-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=CC=CC=C21)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701234287 | |

| Record name | (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-41-7 | |

| Record name | (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-1,2,3,4-Tetrahydro-3-isoquinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701234287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.